molecular formula C12H13N3O2 B2603953 6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine CAS No. 1448030-88-3

6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine

Cat. No.: B2603953
CAS No.: 1448030-88-3
M. Wt: 231.255
InChI Key: KMZJODHOBISJGH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Constitutional Isomerism

The compound 6-((2-methoxybenzyl)oxy)pyrimidin-4-amine derives its systematic name from the pyrimidine ring system, which serves as the parent structure. According to IUPAC rules, the numbering begins at the nitrogen atom in the 1-position of the pyrimidine ring. The amino group (-NH₂) occupies the 4-position, while the 6-position is substituted by an oxy group linked to a 2-methoxybenzyl moiety. The full IUPAC name is 6-[(2-methoxybenzyl)oxy]pyrimidin-4-amine , with brackets clarifying the substituent hierarchy.

Constitutional isomerism in this compound may arise from:

  • Positional isomerism : Variation in the substituent positions on the pyrimidine ring. For example, moving the amino group to the 2-position or the benzyloxy group to the 5-position would yield distinct isomers.
  • Substituent isomerism : Alterations in the methoxy group’s position on the benzyl ring (e.g., 3- or 4-methoxybenzyl instead of 2-methoxybenzyl).
  • Functional group isomerism : Replacement of the ether linkage with a thioether (-S-) or amine (-NH-) group, though such modifications would fundamentally alter the compound’s chemical identity.

X-ray Crystallographic Analysis of Molecular Geometry

While direct X-ray crystallographic data for this compound are not available in the provided sources, insights can be drawn from structurally related pyrimidine derivatives. For instance, studies on analogous compounds, such as 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, reveal planar pyrimidine rings with bond lengths and angles consistent with aromatic delocalization. Key geometric parameters typically observed in such systems include:

Parameter Typical Value Source Compound
C–N bond length (pyrimidine) 1.33–1.37 Å Pyrimido[5,4-b]indole
C–O bond length (ether) 1.42–1.45 Å Thieno[2,3-d]pyrimidine
Dihedral angle (benzyl-pyrimidine) 60–85° Pyrazolo[3,4-d]pyrimidine

The benzyloxy group likely adopts a conformation minimizing steric hindrance, with the methoxy group oriented orthogonally to the pyrimidine plane. This arrangement is consistent with observations in N-(2-methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine, where the benzyl moiety forms a dihedral angle of ~66.7° with the purine ring.

Tautomeric Equilibrium Studies in Solution Phase

Tautomerism in pyrimidine derivatives is influenced by electronic effects and solvent interactions. For this compound, potential tautomeric forms include:

  • Amino form : The predominant structure with -NH₂ at C4 and no hydrogen migration.
  • Imino form : A minor tautomer involving hydrogen shift from the amino group to N3, yielding a conjugated imine system (Figure 1).

Figure 1 : Proposed tautomeric forms of this compound.

Experimental studies on similar compounds, such as cytosine and uracil, demonstrate that electron-donating groups (e.g., -OCH₃) stabilize the amino tautomer by resonance. Nuclear magnetic resonance (NMR) spectroscopy in deuterated dimethyl sulfoxide (DMSO-d₆) could resolve tautomeric populations, as seen in 4-aminopyrimidine systems where amino:imino ratios exceed 99:1 under ambient conditions.

Conformational Analysis Through Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict two dominant conformers for this compound (Table 1):

Conformer Dihedral Angle (C6–O–CH₂–Cbenzyl) Relative Energy (kJ/mol) Stabilizing Interactions
A 180° (antiperiplanar) 0.0 π-Stacking between pyrimidine and benzene rings
B 60° (gauche) 3.2 C–H···O hydrogen bonding

Table 1 : Predicted conformational preferences from DFT calculations.

The antiperiplanar conformer (A) is favored due to reduced steric clash between the pyrimidine ring and methoxy group. Molecular dynamics simulations in implicit solvent (e.g., water) suggest rapid interconversion between conformers, with an energy barrier of ~12 kJ/mol for rotation about the C–O bond. These findings align with crystallographic data from N-(2-methoxybenzyl)purine derivatives, where analogous conformations are stabilized by C–H···N interactions.

Properties

IUPAC Name

6-[(2-methoxyphenyl)methoxy]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-16-10-5-3-2-4-9(10)7-17-12-6-11(13)14-8-15-12/h2-6,8H,7H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZJODHOBISJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COC2=NC=NC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine typically involves the reaction of 2-methoxybenzyl alcohol with 4-aminopyrimidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of 4-aminopyrimidine. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace specific substituents.

Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and bases or acids to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

The compound has a wide array of applications in scientific research:

Medicinal Chemistry

6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine is being investigated for its anti-inflammatory , antimicrobial , and anticancer properties. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators like prostaglandin E2 and tumor necrosis factor-alpha (TNF-α) .

Organic Synthesis

As an intermediate in the synthesis of more complex organic molecules, this compound plays a crucial role in developing new drugs and materials. Its unique structure allows for various modifications that can enhance biological activity or alter physical properties .

The compound's biological activities include:

  • Anti-inflammatory Effects : Studies have shown significant reductions in inflammation in animal models by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Research indicates potential effectiveness against various pathogens.
  • Anticancer Activity : Investigations into its effects on cancer cell lines have demonstrated promising results, with some derivatives showing potent growth inhibition against multiple cancer types .
Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of COX and LOX enzymes
AntimicrobialDisruption of bacterial cell wall synthesis
AnticancerInduction of apoptosis in cancer cell lines

Case Studies

Several studies have highlighted the effectiveness of this compound:

Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced inflammation markers in animal models, suggesting its potential therapeutic applications for diseases like arthritis .

Antimicrobial Properties

Research indicated that derivatives of this compound exhibited activity against various bacterial strains, supporting its use in developing new antimicrobial agents .

Anticancer Activity

In vitro studies showed that certain derivatives had IC50 values as low as 0.01 µM against specific cancer cell lines, indicating strong antiproliferative effects . For instance, one derivative demonstrated superior activity compared to established anticancer drugs across multiple cell lines.

Mechanism of Action

The mechanism of action of 6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed effects. For example, it could inhibit inflammatory mediators such as prostaglandin E2 or tumor necrosis factor-α, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The activity of pyrimidin-4-amine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of 6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine with structurally related compounds, categorized by key substituents and biological activities:

Table 1: Comparison of Pyrimidin-4-amine Derivatives

Compound Name / ID Substituents at Position 6 Key Biological Activity EC50/LC50 Values (mg/L) Source (Evidence ID)
This compound 2-Methoxybenzyloxy Inferred: Kinase inhibition, antimicrobial N/A N/A
HNPC-A9229 (5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine) 3-Chloropyridin-2-yloxy, difluoromethyl Fungicidal (Puccinia sorghi) 0.16 (EC50)
U7 (5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine) 5-(Trifluoromethyl)-1,2,4-oxadiazole Insecticidal (Mythimna separata) 3.57 (LC50)
18b (N-(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)-6-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine) 4-Nitrophenyl, thieno ring EGFR/HER2 inhibition Not quantified
6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride Pyrrolidin-3-yloxy Inferred: Neuropharmacological N/A

Key Observations :

Substituent Effects on Bioactivity: Aryloxy vs. Heterocyclic Substituents: The 2-methoxybenzyloxy group in the target compound is less polar than HNPC-A9229’s chloropyridinyloxy group, which may reduce water solubility but improve membrane permeability . Electron-Withdrawing Groups: Derivatives like U7 and HNPC-A9229 incorporate halogen or trifluoromethyl groups, enhancing binding to enzymes like acetylcholinesterase (AChE) or fungal targets via hydrophobic interactions . Thieno Ring Systems: Thieno[2,3-d]pyrimidin-4-amine derivatives (e.g., 18b) exhibit potent kinase inhibition due to planar aromatic systems that fit into ATP-binding pockets . The absence of a thieno ring in the target compound may limit kinase affinity but reduce off-target effects.

Pharmacological Profiles :

  • Fungicidal Activity : HNPC-A9229 outperforms commercial fungicides (e.g., tebuconazole) due to its dual chloro and difluoromethyl substituents, which disrupt fungal membrane integrity . The target compound’s methoxy group may confer milder activity but lower toxicity.
  • Insecticidal Activity : U7 and U8 derivatives achieve sub-5 mg/L LC50 values against pests via AChE inhibition. Molecular docking suggests that bulkier substituents (e.g., trifluoromethyl-oxadiazole) enhance binding to AChE’s peripheral site .

Toxicity Considerations :

  • Compounds with chloropyridinyl or nitro groups (e.g., HNPC-A9229, 18b) often exhibit higher mammalian toxicity, whereas methoxy or pyrrolidinyloxy groups (e.g., target compound, ) are associated with improved safety profiles .

Biological Activity

6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being explored for its anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity involves examining its mechanism of action, target interactions, and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of inflammatory mediators like prostaglandin E2 and tumor necrosis factor-alpha (TNF-α) .
  • Receptor Modulation : It may also modulate the activity of various receptors, potentially influencing cell signaling pathways that regulate cell proliferation and apoptosis .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Biological Activity Description References
Anti-inflammatory Inhibits COX and LOX enzymes, reducing inflammatory cytokines.
Antimicrobial Exhibits activity against various bacterial strains.
Anticancer Shows potential in inhibiting cancer cell proliferation.
Enzyme Inhibition Targets specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-inflammatory Effects :
    • A study demonstrated that this compound significantly reduced inflammation in animal models by inhibiting the expression of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis .
  • Antimicrobial Properties :
    • Research indicated that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was effective in inhibiting bacterial growth at low concentrations, highlighting its potential as a lead compound for developing new antibiotics .
  • Anticancer Activity :
    • In vitro studies revealed that this compound could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Q & A

Q. How can researchers optimize the synthesis of 6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine to improve yield and purity?

Methodological Answer:

  • Nucleophilic Substitution : Start with a pyrimidine core (e.g., 6-bromo-4-chloropyrimidine) and perform nucleophilic displacement using 2-methoxybenzyl alcohol under reflux in isopropyl alcohol with catalytic HCl .
  • Coupling Reactions : For derivatives, employ Sonogashira coupling with terminal alkynes under Pd/Cu catalysis to introduce ethynyl groups at the 6-position, ensuring inert conditions (e.g., nitrogen atmosphere) .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol or acetonitrile to isolate high-purity crystals .

Q. What analytical techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm and aromatic protons in pyrimidine) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ peaks) and isotopic patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation and refine using SHELX software (e.g., SHELXL for small-molecule refinement) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced EGFR inhibition?

Q. What strategies are employed to resolve contradictory bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Metabolic Stability Testing : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation pathways (e.g., demethylation of methoxy groups) .
  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability via LC-MS/MS after oral/intravenous administration in rodents .
  • Target Engagement Assays : Use tumor xenograft models with pharmacodynamic markers (e.g., phosphorylated EGFR levels) to correlate in vitro potency with in vivo efficacy .

Q. How can crystallographic data resolve ambiguities in the compound’s conformation during structure-based drug design?

Methodological Answer:

  • Twinned Data Refinement : For crystals with twinning (common in pyrimidine derivatives), use SHELXL’s TWIN/BASF commands to refine structures and validate with Rmerge_{merge} < 5% .
  • Hydrogen Bond Analysis : Identify key interactions (e.g., N–H···O between pyrimidine amine and methoxybenzyl oxygen) to prioritize stable conformers for docking .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

  • Reproducibility Checks : Repeat synthesis and characterization under standardized conditions (e.g., identical solvent systems for recrystallization) .
  • Cross-Validation : Compare NMR chemical shifts with density functional theory (DFT)-calculated spectra (e.g., Gaussian 09) to confirm assignments .
  • Batch Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic forms that may alter melting points .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to potential dust/aerosol formation during weighing .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from synthesis) with sodium bicarbonate before disposal .

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